molecular formula C16H12FN3S2 B2471438 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-30-2

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2471438
CAS No.: 862975-30-2
M. Wt: 329.41
InChI Key: WTEXBDCIUZGPTM-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase pathway .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .

Preparation Methods

The synthesis of 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-5-fluorobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product . The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine include:

The uniqueness of this compound lies in its combined anticancer and anti-inflammatory activities, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S2/c1-2-9-6-7-11-13(8-9)22-15(18-11)20-16-19-14-10(17)4-3-5-12(14)21-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXBDCIUZGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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